Etiguanfacine

Vue d'ensemble

Description

It has been primarily investigated for its potential therapeutic applications in cardiovascular diseases and other conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etiguanfacine involves several key steps. The starting material is typically a dichlorophenyl derivative, which undergoes acylation to form an intermediate compound. This intermediate is then subjected to a series of reactions, including amidation and carbamation, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of high-performance liquid chromatography (HPLC) for purification and gas chromatography-mass spectrometry (GC-MS) for quality control .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: Used as a model compound for studying α2-adrenoreceptor agonists.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Explored for its potential in treating cardiovascular diseases and attention deficit hyperactivity disorder (ADHD).

Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

This compound exerts its effects by selectively binding to α2-adrenoreceptors. This binding reduces sympathetic nerve impulses, leading to decreased vasomotor tone and heart rate. The compound preferentially binds to postsynaptic α2-adrenoreceptors in the prefrontal cortex, which is theorized to improve working memory and behavioral inhibition .

Comparison with Similar Compounds

Similar Compounds

Guanfacine: Another α2-adrenoreceptor agonist used to treat hypertension and ADHD.

Clonidine: An α2-adrenoreceptor agonist used for hypertension and certain psychiatric conditions.

Uniqueness

This compound is unique in its specific binding affinity and selectivity for α2-adrenoreceptors, which may result in different therapeutic effects and side effect profiles compared to other similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Etiguanfacine involves several key steps. The starting material is typically a dichlorophenyl derivative, which undergoes acylation to form an intermediate compound. This intermediate is then subjected to a series of reactions, including amidation and carbamation, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of high-performance liquid chromatography (HPLC) for purification and gas chromatography-mass spectrometry (GC-MS) for quality control .

Analyse Des Réactions Chimiques

Types of Reactions

Etiguanfacine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying α2-adrenoreceptor agonists.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Explored for its potential in treating cardiovascular diseases and attention deficit hyperactivity disorder (ADHD).

Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mécanisme D'action

Etiguanfacine exerts its effects by selectively binding to α2-adrenoreceptors. This binding reduces sympathetic nerve impulses, leading to decreased vasomotor tone and heart rate. The compound preferentially binds to postsynaptic α2-adrenoreceptors in the prefrontal cortex, which is theorized to improve working memory and behavioral inhibition .

Comparaison Avec Des Composés Similaires

Similar Compounds

Guanfacine: Another α2-adrenoreceptor agonist used to treat hypertension and ADHD.

Clonidine: An α2-adrenoreceptor agonist used for hypertension and certain psychiatric conditions.

Uniqueness

Etiguanfacine is unique in its specific binding affinity and selectivity for α2-adrenoreceptors, which may result in different therapeutic effects and side effect profiles compared to other similar compounds .

Activité Biologique

Etiguanfacine is a selective alpha-2 adrenergic agonist, primarily known for its role in treating attention-deficit hyperactivity disorder (ADHD) and hypertension. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound exerts its effects by selectively binding to alpha-2 adrenergic receptors in the central nervous system (CNS). This binding leads to:

- Inhibition of Norepinephrine Release : By activating alpha-2 receptors, this compound reduces the release of norepinephrine, which decreases sympathetic outflow and lowers blood pressure.

- Enhanced Prefrontal Cortex Function : In ADHD treatment, the drug enhances the functioning of the prefrontal cortex, improving attention and reducing impulsivity through modulation of noradrenergic signaling.

Pharmacological Effects

The biological activity of this compound encompasses several pharmacological effects:

- Antihypertensive Effects : this compound has been shown to effectively lower blood pressure in hypertensive patients through its central action on the CNS.

- Cognitive Enhancement : In ADHD patients, it improves attention span and reduces hyperactive behaviors.

- Sedative Effects : The drug may also induce sedation due to its action on central adrenergic receptors.

Clinical Studies

Various clinical studies have evaluated the efficacy and safety profile of this compound. A notable study involved a randomized controlled trial assessing its effectiveness in children with ADHD. The findings indicated significant improvements in attention and behavioral control compared to placebo groups.

| Study | Population | Treatment Duration | Outcome |

|---|---|---|---|

| Study 1 | Children with ADHD | 8 weeks | Significant improvement in ADHD symptoms |

| Study 2 | Adults with Hypertension | 12 weeks | Notable reduction in systolic and diastolic blood pressure |

Case Studies

Several case studies further illustrate the therapeutic potential of this compound:

- Case Study A : A 10-year-old boy with ADHD showed marked improvement in attention scores after 6 weeks of treatment with this compound, with minimal side effects reported.

- Case Study B : An adult patient with treatment-resistant hypertension experienced a significant drop in blood pressure levels after initiating this compound therapy.

Safety and Side Effects

While generally well-tolerated, this compound may cause side effects such as:

- Drowsiness

- Fatigue

- Dry mouth

- Hypotension

Monitoring is recommended, especially during the initial phases of treatment.

Propriétés

Numéro CAS |

1346686-31-4 |

|---|---|

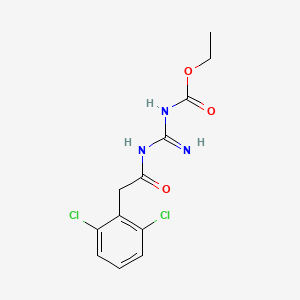

Formule moléculaire |

C12H13Cl2N3O3 |

Poids moléculaire |

318.15 g/mol |

Nom IUPAC |

ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate |

InChI |

InChI=1S/C12H13Cl2N3O3/c1-2-20-12(19)17-11(15)16-10(18)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3,(H3,15,16,17,18,19) |

Clé InChI |

NWKJFUNUXVXYGE-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC(=N)NC(=O)CC1=C(C=CC=C1Cl)Cl |

SMILES canonique |

CCOC(=O)NC(=N)NC(=O)CC1=C(C=CC=C1Cl)Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SSP-1871; SSP1871; SSP 1871 Etiguanfacine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.